7-(3-Fluorophenyl)-5-phenyl-4-(phenylethylthio)pyrrolo[2,3-d]pyrimidine
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Overview
Description
7-(3-Fluorophenyl)-5-phenyl-4-(phenylethylthio)pyrrolo[2,3-d]pyrimidine is a synthetic organic compound belonging to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with various aromatic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Fluorophenyl)-5-phenyl-4-(phenylethylthio)pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-d]pyrimidine ring.
Introduction of the 3-Fluorophenyl Group: This can be achieved through a palladium-catalyzed cross-coupling reaction, such as Suzuki or Stille coupling, using a 3-fluorophenylboronic acid or its equivalent.
Addition of the Phenyl Group: This step may involve a Friedel-Crafts acylation or alkylation reaction to introduce the phenyl group at the desired position.
Attachment of the Phenylethylthio Group: This can be accomplished through a nucleophilic substitution reaction, where a phenylethylthiol reacts with an appropriate leaving group on the pyrrolo[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
7-(3-Fluorophenyl)-5-phenyl-4-(phenylethylthio)pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the pyrrolo[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, organometallic reagents, and strong acids or bases.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced aromatic rings, alcohols, and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-(3-Fluorophenyl)-5-phenyl-4-(phenylethylthio)pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-(3-Fluorophenyl)-5-phenyl-4-(phenylethylthio)pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activity.
Comparison with Similar Compounds
Similar Compounds
7H-Pyrrolo[2,3-d]pyrimidine: The parent compound with a similar core structure but lacking the specific substitutions.
4-Aminopyrrolo[2,3-d]pyrimidine: A derivative with an amino group at the 4-position, known for its antitubercular activity.
7-Cyclopentyl-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine: A potent and selective Lck inhibitor.
Uniqueness
7-(3-Fluorophenyl)-5-phenyl-4-(phenylethylthio)pyrrolo[2,3-d]pyrimidine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the 3-fluorophenyl, phenyl, and phenylethylthio groups may enhance its binding affinity to molecular targets and improve its pharmacokinetic profile compared to other similar compounds.
Properties
IUPAC Name |
7-(3-fluorophenyl)-5-phenyl-4-(1-phenylethylsulfanyl)pyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3S/c1-18(19-9-4-2-5-10-19)31-26-24-23(20-11-6-3-7-12-20)16-30(25(24)28-17-29-26)22-14-8-13-21(27)15-22/h2-18H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGZSIKEOUGZRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NC=NC3=C2C(=CN3C4=CC(=CC=C4)F)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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